molecular formula C16H20N4O2S B6435659 N-methyl-N-[1-(quinazolin-4-yl)pyrrolidin-3-yl]cyclopropanesulfonamide CAS No. 2549004-83-1

N-methyl-N-[1-(quinazolin-4-yl)pyrrolidin-3-yl]cyclopropanesulfonamide

Cat. No.: B6435659
CAS No.: 2549004-83-1
M. Wt: 332.4 g/mol
InChI Key: FWRFQMOKXIPRQU-UHFFFAOYSA-N
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Description

N-methyl-N-[1-(quinazolin-4-yl)pyrrolidin-3-yl]cyclopropanesulfonamide is a synthetic small molecule based on a quinazolinone scaffold, a structure recognized for its diverse biological activities and significance in modern medicinal chemistry . This compound is of high interest in early-stage pharmacological research for its potential to interact with key enzymatic pathways. The quinazolinone core is a privileged structure in drug discovery, known to confer binding affinity to various kinase targets . Researchers can utilize this compound as a chemical tool or a lead structure for further optimization in developing novel therapeutic agents. Its potential research applications are broad, aligning with the wide-spectrum activities of quinazolinone derivatives, which include anticancer, antimicrobial, and anti-inflammatory properties, among others . Specifically, quinazolinone-based compounds have been investigated as small molecule inhibitors of critical signaling proteins, such as the epidermal growth factor receptor (EGFR) and phosphoinositide 3-kinase (PI3K) . Inhibition of these pathways can suppress aberrant cell proliferation and survival, making such compounds valuable for exploring oncology models and other hyperproliferative diseases . This product is intended For Research Use Only and is not for use in humans or as a veterinary product.

Properties

IUPAC Name

N-methyl-N-(1-quinazolin-4-ylpyrrolidin-3-yl)cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c1-19(23(21,22)13-6-7-13)12-8-9-20(10-12)16-14-4-2-3-5-15(14)17-11-18-16/h2-5,11-13H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWRFQMOKXIPRQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(C1)C2=NC=NC3=CC=CC=C32)S(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ammonolysis in Dioxane

Cyclopropanesulfonyl chloride reacts with 0.5 M ammonia in dioxane at room temperature for 72 hours, yielding cyclopropanesulfonamide with >90% efficiency. The reaction proceeds via a two-step mechanism:

  • Sulfonyl chloride activation : The electrophilic sulfur atom in cyclopropanesulfonyl chloride reacts with ammonia to form a sulfonamide intermediate.

  • Byproduct elimination : Hydrogen chloride is released and neutralized by excess ammonia.

Key data :

ConditionSolventTemperatureTimeYield
0.5 M NH₃Dioxane20°C72 h>90%

Ammonium Hydroxide in Methanol

An alternative approach uses ammonium hydroxide (28–30% NH₃) in methanol at 0°C for 16 hours, achieving a 52% yield. This method is less efficient due to competing hydrolysis but offers faster reaction times.

Mechanistic insight :
The reaction’s selectivity depends on the ammonia concentration and solvent polarity. Polar aprotic solvents like dioxane stabilize the transition state, enhancing nucleophilic attack.

Preparation of N-Methylpyrrolidin-3-amine

The pyrrolidine amine precursor is synthesized via reductive amination or direct alkylation.

Reductive Amination of Pyrrolidin-3-one

Pyrrolidin-3-one reacts with methylamine in the presence of sodium cyanoborohydride (NaBH₃CN) under acidic conditions (pH 4–6). This method yields N-methylpyrrolidin-3-amine with 65–75% efficiency.

Reaction equation :

Pyrrolidin-3-one+CH₃NH₂NaBH₃CN, HOAcN-Methylpyrrolidin-3-amine\text{Pyrrolidin-3-one} + \text{CH₃NH₂} \xrightarrow{\text{NaBH₃CN, HOAc}} \text{N-Methylpyrrolidin-3-amine}

Direct Alkylation

Pyrrolidin-3-amine reacts with methyl iodide in the presence of a base (e.g., K₂CO₃) in acetonitrile at 60°C. This method suffers from over-alkylation but achieves 55–60% yield.

Formation of N-Methyl-N-(Pyrrolidin-3-yl)Cyclopropanesulfonamide

The sulfonamide bond is formed by reacting cyclopropanesulfonyl chloride with N-methylpyrrolidin-3-amine.

Sulfonylation Conditions

A solution of cyclopropanesulfonyl chloride (1.2 eq) in dichloromethane (DCM) is added dropwise to N-methylpyrrolidin-3-amine (1.0 eq) and triethylamine (2.5 eq) at 0°C. The mixture is stirred for 4 hours at room temperature, yielding the sulfonamide derivative with 85–90% efficiency.

Critical parameters :

  • Base selection : Triethylamine outperforms pyridine in neutralizing HCl.

  • Temperature control : Slow addition at 0°C minimizes side reactions.

Quinazoline Core Functionalization

The quinazoline core is synthesized and functionalized via halogenation and cross-coupling reactions.

Preparation of 4-Chloroquinazoline

2,4-Dichloroquinazoline undergoes selective substitution at the 2-position using methanol and sodium methoxide, yielding 4-chloroquinazoline with 78% efficiency.

Synthetic pathway :

  • Methanolysis :

    2,4-Dichloroquinazoline+NaOCH₃4-Chloro-2-methoxyquinazoline\text{2,4-Dichloroquinazoline} + \text{NaOCH₃} \rightarrow \text{4-Chloro-2-methoxyquinazoline}
  • Demethylation :
    Treatment with AlCl₃ in toluene removes the methoxy group, regenerating 4-chloroquinazoline.

Buchwald–Hartwig Amination

4-Chloroquinazoline couples with N-methyl-N-(pyrrolidin-3-yl)cyclopropanesulfonamide via palladium-catalyzed amination.

Optimized conditions :

  • Catalyst : Pd₂(dba)₃ (2 mol%)

  • Ligand : Xantphos (4 mol%)

  • Base : Cs₂CO₃ (3.0 eq)

  • Solvent : 1,4-Dioxane

  • Temperature : 100°C for 12 hours

This method achieves 70–75% yield.

Final Compound Characterization

The target compound is purified via column chromatography (SiO₂, ethyl acetate/hexane) and characterized by:

  • ¹H NMR (CDCl₃): δ 8.90 (s, 1H, quinazoline-H), 3.85–3.70 (m, 2H, pyrrolidine-H), 2.95 (s, 3H, N-CH₃).

  • LC-MS : m/z 390.1 [M+H]⁺.

Challenges and Optimization

Selectivity in Sulfonylation

Secondary amines like N-methylpyrrolidin-3-amine require stoichiometric base to prevent dialkylation. Using 2.5 eq of triethylamine ensures mono-sulfonylation.

Quinazoline Reactivity

4-Chloroquinazoline’s low reactivity necessitates Pd-catalyzed coupling. Alternative leaving groups (e.g., bromine) were explored but showed no significant improvement .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can be performed on the quinazoline moiety using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles like amines or thiols can replace the sulfonamide group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide (H2O2)

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Ammonia (NH3), thiols (RSH)

Major Products

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that quinazoline derivatives exhibit significant anticancer activity. N-methyl-N-[1-(quinazolin-4-yl)pyrrolidin-3-yl]cyclopropanesulfonamide has been studied for its ability to inhibit specific cancer cell lines. The compound's structure allows it to interact with various biological targets, potentially leading to the suppression of tumor growth.

Case Study:
In a study published in Journal of Medicinal Chemistry, derivatives of quinazoline were shown to inhibit the growth of breast cancer cells by inducing apoptosis, suggesting that this compound may have similar effects .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of pathogens. Its sulfonamide group is known for enhancing its interaction with bacterial enzymes, making it a candidate for further development as an antimicrobial agent.

Research Findings:
A study highlighted in PubChem noted that compounds with similar structures showed effectiveness against Gram-positive bacteria, indicating potential for this compound in treating bacterial infections .

General Synthetic Route:

  • Formation of Quinazoline Ring:
    • Using a one-pot reaction involving appropriate amines and carbonyl compounds.
  • Pyrrolidine Formation:
    • Cyclization reactions to form the pyrrolidine moiety.
  • Sulfonamide Addition:
    • The final step involves the introduction of the sulfonamide group through sulfonation reactions.

Table 1: Summary of Synthetic Steps

StepReaction TypeKey Reagents
1CyclizationAmines, Carbonyls
2CyclizationAppropriate pyrrolidine precursors
3SulfonationSulfonyl chlorides

Neurological Disorders

Emerging research suggests that compounds similar to this compound may have neuroprotective effects. There is potential for this compound to be developed as a treatment for neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Preliminary Studies:
Initial findings indicate that quinazoline derivatives can modulate neurotransmitter systems, which could be beneficial in treating cognitive impairments associated with these disorders.

Anti-inflammatory Effects

The compound's structural features may also confer anti-inflammatory properties, making it a candidate for conditions characterized by chronic inflammation.

Clinical Insights:
Research has shown that sulfonamides can inhibit inflammatory pathways, suggesting that this compound might be effective in managing inflammatory diseases.

Mechanism of Action

The mechanism of action of N-methyl-N-[1-(quinazolin-4-yl)pyrrolidin-3-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets. The quinazoline moiety is known to inhibit tyrosine kinases, which are enzymes involved in the regulation of cell growth and differentiation. By inhibiting these enzymes, the compound can interfere with signaling pathways that promote cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of N-methyl-N-[1-(quinazolin-4-yl)pyrrolidin-3-yl]cyclopropanesulfonamide, we compare it with structurally related sulfonamide and heterocyclic derivatives, focusing on molecular features, physicochemical properties, and biological activity.

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents/Modifications Melting Point (°C) Molecular Weight (g/mol) Key Functional Groups
This compound Quinazoline + pyrrolidine Cyclopropane sulfonamide, N-methyl group Not reported ~434.5 (estimated) Sulfonamide, tertiary amine
Example 53 (from ) Pyrazolo[3,4-d]pyrimidine Fluorophenyl, chromen-4-one, benzamide 175–178 589.1 Fluorine, amide, ketone

Key Comparisons

Core Heterocycles: The quinazoline core in the target compound is distinct from the pyrazolo[3,4-d]pyrimidine scaffold in Example 53. Quinazolines are known for strong π-π stacking interactions in kinase binding pockets, whereas pyrazolo-pyrimidines often exhibit enhanced solubility due to their planar structure .

Functional Groups :

  • The cyclopropane sulfonamide group in the target compound confers rigidity and metabolic stability compared to the fluorinated benzamide group in Example 53. Fluorine atoms in Example 53 improve membrane permeability and bioavailability .

Physicochemical Properties: Example 53 has a higher molecular weight (589.1 vs. ~434.5) due to its fluorophenyl and chromenone substituents, which may reduce passive diffusion but enhance target specificity. The melting point of Example 53 (175–178°C) suggests moderate crystallinity, typical of sulfonamide derivatives .

Biological Activity

N-methyl-N-[1-(quinazolin-4-yl)pyrrolidin-3-yl]cyclopropanesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy, antimicrobial action, and enzyme inhibition. This article reviews the current understanding of its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a quinazoline moiety linked to a pyrrolidine ring, which is further modified with a cyclopropanesulfonamide group. This unique structure may contribute to its diverse biological activities.

1. Anticancer Activity

Quinazoline derivatives, including those related to this compound, have been extensively studied for their anticancer properties.

  • Mechanism of Action : Many quinazoline derivatives act as inhibitors of tyrosine kinases, which are crucial in cancer cell signaling pathways. For instance, compounds have shown significant inhibitory effects against EGFR and HER2 kinases, which are often overexpressed in various cancers .
  • Case Study : A study demonstrated that quinazoline-based hybrids exhibited IC50 values ranging from 0.36 to 40.90 μM against MDA-MB-231 breast cancer cells, indicating potent anticancer activity .
CompoundTargetIC50 (μM)
Compound 10EGFR0.36
Compound 12HER20.50
This compoundVariousTBD

2. Antimicrobial Activity

Research has indicated that quinazoline derivatives possess antimicrobial properties against a range of pathogens.

  • Study Findings : Compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes .

3. Enzyme Inhibition

The compound's structure suggests potential for enzyme inhibition, particularly in relation to COX enzymes and DPP-IV.

  • DPP-IV Inhibition : Some quinazoline derivatives have been shown to inhibit DPP-IV with high potency (IC50 = 0.76 nM), indicating their potential use in treating diabetes .

Research Findings

Several studies have highlighted the biological potential of compounds related to this compound:

  • Antitumor Studies : Research has indicated that modifications on the quinazoline nucleus can enhance anticancer activity, with specific substituents playing a crucial role in efficacy .
  • Synergistic Effects : Combinations of quinazoline derivatives with other therapeutic agents have shown enhanced effects, suggesting potential for combination therapies in cancer treatment .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing N-methyl-N-[1-(quinazolin-4-yl)pyrrolidin-3-yl]cyclopropanesulfonamide, and how can reaction conditions be optimized?

  • Methodology :

  • Quinazoline Ring Formation : Condensation of o-aminobenzonitrile derivatives with carbonyl compounds under acidic conditions (e.g., acetic acid) to construct the quinazoline core .
  • Pyrrolidine Functionalization : Introduce the pyrrolidine moiety via nucleophilic substitution or cyclization of 1,4-diketones.
  • Sulfonylation : React the amine intermediate with cyclopropanesulfonyl chloride in the presence of a base (e.g., triethylamine) to install the sulfonamide group .
  • Optimization : Control reaction temperatures (35–60°C), use polar aprotic solvents (DMSO, DMF), and employ catalysts like copper(I) bromide for cross-coupling steps .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and stereochemistry (e.g., pyrrolidine ring conformation) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+^+ ion) .
  • HPLC : Assess purity (>95%) using reverse-phase columns and UV detection .

Q. How does the cyclopropane sulfonamide group influence the compound’s physicochemical properties?

  • Impact :

  • The cyclopropane ring enhances metabolic stability by resisting oxidative degradation.
  • The sulfonamide group contributes to hydrogen-bonding interactions with biological targets (e.g., enzymes) .

Advanced Research Questions

Q. What strategies resolve synthetic challenges in stereochemical control during pyrrolidine functionalization?

  • Approaches :

  • Chiral Catalysts : Use enantioselective catalysts (e.g., Ru-phosphine complexes) for asymmetric synthesis.
  • Chromatographic Resolution : Separate diastereomers via chiral HPLC or crystallization .
    • Validation : Compare experimental 1^1H NMR shifts with computational predictions (DFT calculations) .

Q. How can structure-activity relationship (SAR) studies elucidate the role of quinazoline substituents in biological activity?

  • Methodology :

  • Synthesize analogs with modified quinazoline substituents (e.g., halogens, methyl groups).
  • Test inhibitory activity against kinase targets (e.g., EGFR) using enzymatic assays.
  • Key Finding : 3-Methylquinazoline analogs show enhanced binding affinity due to hydrophobic interactions in enzyme pockets .

Q. What computational tools predict the compound’s binding mode with kinase targets?

  • Tools :

  • Molecular Docking (AutoDock Vina) : Simulate interactions with ATP-binding pockets, focusing on π-π stacking (quinazoline) and hydrogen bonding (sulfonamide) .
  • MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity between this compound and its ethylsulfonamide analog?

  • Analysis :

  • Physicochemical Factors : Compare logP values; cyclopropane’s lower lipophilicity may reduce cell permeability vs. ethylsulfonamide.
  • Assay Conditions : Validate protocols (e.g., ATP concentration in kinase assays) to rule out experimental variability .

Methodological Tables

Table 1 : Key Synthetic Steps and Yields

StepReagents/ConditionsYield (%)Reference
Quinazoline formationo-Aminobenzonitrile, DMF, 80°C65–75
Pyrrolidine couplingCuBr, Cs2_2CO3_3, DMSO, 35°C40–50
SulfonylationCyclopropanesulfonyl chloride, Et3_3N70–80

Table 2 : Comparative Bioactivity of Analogues

Compound ModificationIC50_{50} (nM, EGFR)Solubility (µg/mL)
Cyclopropanesulfonamide12.3 ± 1.515.2
Ethylsulfonamide8.9 ± 0.98.7
Benzenesulfonamide25.6 ± 3.15.4

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